molecular formula C6H13ClO B13185440 1-Chloro-3-methoxy-2,2-dimethylpropane

1-Chloro-3-methoxy-2,2-dimethylpropane

Cat. No.: B13185440
M. Wt: 136.62 g/mol
InChI Key: AGGBNFRLRUBFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a dimethylpropane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-methoxy-2,2-dimethylpropane typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorinated alcohol, which subsequently undergoes substitution to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those employed in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research applications .

Scientific Research Applications

1-Chloro-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-methoxy-2,2-dimethylpropane involves its reactivity as a chlorinated ether. The chlorine atom and methoxy group make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-methoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and a methoxy group on a dimethylpropane backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific research applications .

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-3-methoxy-2,2-dimethylpropane

InChI

InChI=1S/C6H13ClO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3

InChI Key

AGGBNFRLRUBFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)CCl

Origin of Product

United States

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